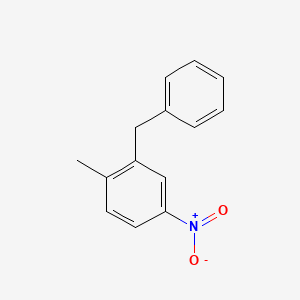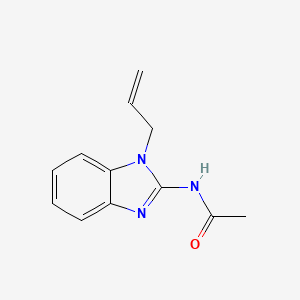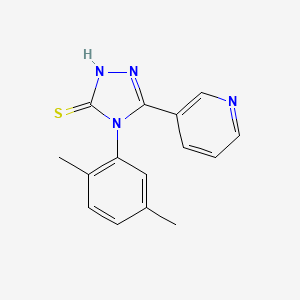![molecular formula C8H10N2O5 B5856898 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime is a chemical compound that has been used extensively in scientific research for its unique properties. It is a spirocyclic compound that contains two oxime groups and has been shown to have potential applications in a variety of fields, including medicine, agriculture, and materials science. In
Applications De Recherche Scientifique
1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime has been used extensively in scientific research for its unique properties. It has been shown to have potential applications in a variety of fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential as an anticancer agent. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, this compound has been studied for its potential as a herbicide. In materials science, this compound has been studied for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have a low toxicity profile and does not appear to have any significant adverse effects on the liver or kidneys. It has also been shown to have a low potential for causing genetic mutations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime in lab experiments is its unique properties. It has been shown to have potential applications in a variety of fields, making it a valuable tool for researchers. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and time-consuming to produce.
Orientations Futures
There are many potential future directions for research involving 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime. One area of interest is the development of new anticancer agents based on the structure of this compound. Another potential direction is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. In addition, there is potential for the development of new materials with unique properties based on the spirocyclic structure of this compound. Overall, there is a great deal of potential for future research involving this compound.
Méthodes De Synthèse
The synthesis of 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1,4-dioxaspiro[4.5]decane-8,9-dione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of this compound.
Propriétés
IUPAC Name |
(7Z,9Z)-7,9-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5/c11-7-5(9-12)3-8(4-6(7)10-13)14-1-2-15-8/h12-13H,1-4H2/b9-5-,10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZNRVCKVZYUKY-OZDSWYPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(=NO)C(=O)C(=NO)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2(OC1)C/C(=N/O)/C(=O)/C(=N\O)/C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)

![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)
![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)

![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)
![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)